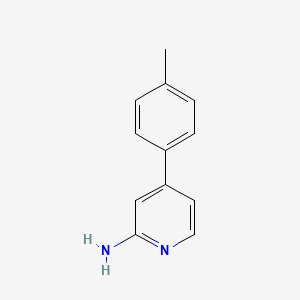

2-Amino-4-(4-methylphenyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(4-methylphenyl)pyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-4-(4-methylphenyl)pyridine derivatives. For instance, research demonstrated that certain derivatives exhibit considerable antibacterial activity against both gram-positive and gram-negative bacteria. The effectiveness of these compounds was evaluated using standard methods such as disc diffusion and broth microdilution techniques, revealing inhibition zones comparable to established antibiotics like cefixime and azithromycin .

Neuropharmacology

The compound has also been investigated for its potential neuropharmacological applications. Specifically, derivatives of this compound have been shown to act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is crucial in the treatment of neurodegenerative diseases. These compounds demonstrated high permeability across biological membranes, making them suitable candidates for drug development targeting central nervous system disorders .

Coordination Chemistry

Synthesis of Metal Complexes

this compound serves as a ligand in the formation of coordination complexes with various metal ions. Studies have reported the synthesis and characterization of metal complexes involving this ligand, which exhibit unique luminescent properties and potential applications in photonics . The coordination behavior is influenced by the electronic properties of the ligand, which can stabilize different oxidation states of metal ions.

Material Science

Polymeric Applications

The compound has been utilized as a building block in the synthesis of polymeric materials. Its ability to form stable complexes with metals allows for the creation of materials with tailored properties for specific applications, such as sensors or catalysts in chemical reactions . The versatility of this compound in polymer chemistry is attributed to its functional groups that facilitate various polymerization techniques.

Case Studies

Eigenschaften

Molekularformel |

C12H12N2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

4-(4-methylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3,(H2,13,14) |

InChI-Schlüssel |

KVJYLEJIPNIGNF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.